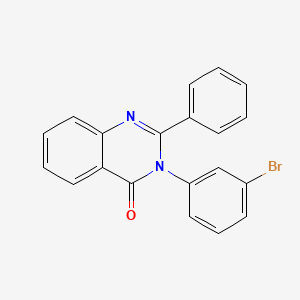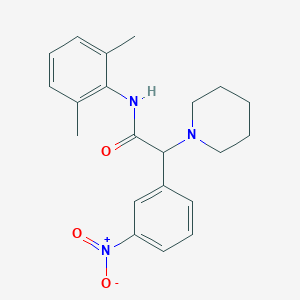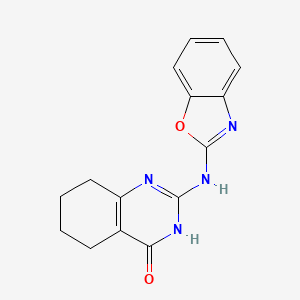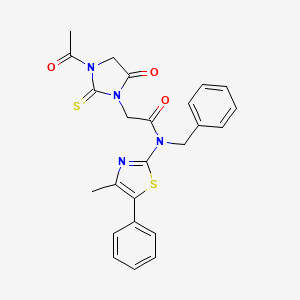![molecular formula C17H15N3O4 B15148947 N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a hydrazinecarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzodioxole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:
N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-2-methoxybenzamide: Similar structure but with a methoxy group, which may alter its biological activity.
N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-4-chlorobenzamide: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.
The uniqueness of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15N3O4 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O4/c18-20-17(22)13(19-16(21)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)24-10-23-14/h1-9H,10,18H2,(H,19,21)(H,20,22) |
Clave InChI |
AHZWQXDBNQITOQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)

![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)





